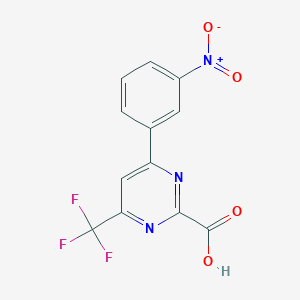
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione Cyclic 3,20-Bis(1,2-ethanediyl acetal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is a synthetic steroid derivative. It is an intermediate in the preparation of cortisol derivatives and has applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal involves multiple steps. One common method includes the protection of the 3,20-dione groups of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione using ethylene glycol under acidic conditions to form the diethylene ketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroid derivatives.
Biology: Studying the effects of steroid hormones on cellular processes.
Medicine: Developing corticosteroid drugs for treating inflammatory and autoimmune conditions.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, leading to changes in gene expression and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17α-Hydroxyprogesterone: Another steroid hormone with similar structural features.
Pregn-4-ene-3,20-dione, 16,17-epoxy-: A compound with an epoxide group at positions 16 and 17.
Uniqueness
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is unique due to its specific diethylene ketal protection, which provides stability and allows for further chemical modifications .
Eigenschaften
Molekularformel |
C25H36O7 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3/t17-,18-,20+,21-,22-,24+/m0/s1 |
InChI-Schlüssel |
WHPHCSOODSGESM-ZPOOQCFYSA-N |
Isomerische SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2C(=O)C[C@]5([C@H]4CC[C@@]5(C6(OCCO6)CO)O)C)OCCO3 |
Kanonische SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)

![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)

![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)


![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)

![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)

![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
